molecular formula C8H7BrF3N B12980941 4-Bromo-3-(2,2,2-trifluoroethyl)aniline

4-Bromo-3-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12980941
M. Wt: 254.05 g/mol
InChI Key: LWHLVWOAOHSDQP-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a 2,2,2-trifluoroethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the bromination of 3-(2,2,2-trifluoroethyl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .

Another method involves the direct nucleophilic substitution of 4-bromoaniline with 2,2,2-trifluoroethylamine. This reaction can be catalyzed by transition metals such as palladium or iron, and often requires specific ligands and reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline

Uniqueness

4-Bromo-3-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

4-bromo-3-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-7-2-1-6(13)3-5(7)4-8(10,11)12/h1-3H,4,13H2

InChI Key

LWHLVWOAOHSDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(F)(F)F)Br

Origin of Product

United States

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